molecular formula C25H23N5O2S B295847 (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295847
M. Wt: 457.5 g/mol
InChI Key: DRAHEQGDDYDJAW-OIYMOPNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones This compound is characterized by its unique structure, which includes an indole moiety, a phenoxyethyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23N5O2S/c1-2-8-22-28-30-23(26)20(24(31)27-25(30)33-22)15-17-16-29(21-12-7-6-11-19(17)21)13-14-32-18-9-4-3-5-10-18/h3-7,9-12,15-16,26H,2,8,13-14H2,1H3/b20-15-,26-23?

InChI Key

DRAHEQGDDYDJAW-OIYMOPNQSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1

Origin of Product

United States

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